molecular formula C7H9ClN2O2 B2471350 (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-52-2

(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B2471350
CAS RN: 1310379-52-2
M. Wt: 188.61
InChI Key: NXQIRDBMPPZLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid, also known as CEPA, is a pyrazole derivative that has been studied for its potential in various scientific research applications. CEPA has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the expression of tumor suppressor genes, promote the activation of caspases, and inhibit the expression of genes that are involved in angiogenesis, or the formation of new blood vessels. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid in lab experiments is its specificity for HDAC inhibition. This compound has been found to selectively target HDAC1 and HDAC3, which are enzymes that play a key role in cancer cell growth. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors.

Future Directions

There are a number of future directions for research on (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid. One area of interest is the development of more potent analogs of this compound that can be used in cancer treatment. Another area of interest is the investigation of the effects of this compound on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Synthesis Methods

(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can be synthesized through a reaction between 4-chloro-1-ethyl-1H-pyrazole and chloroacetic acid in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been studied for its potential as an anti-tumor agent. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQIRDBMPPZLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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